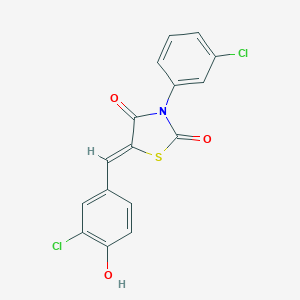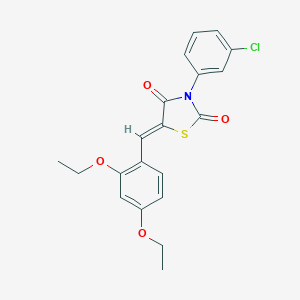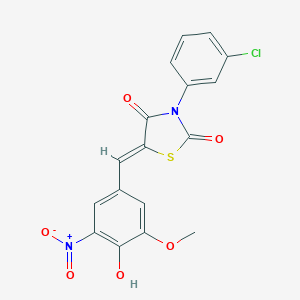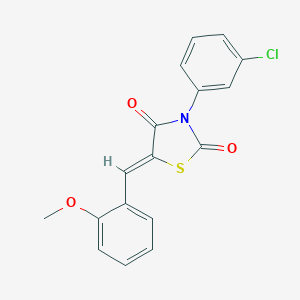![molecular formula C24H34N2O5S B301277 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide, also known as L-167049, is a small molecule inhibitor of the protein kinase C (PKC) family. It was first synthesized in 1996 by scientists at Merck Research Laboratories, and has since been studied extensively for its potential therapeutic applications in a variety of diseases.
Mechanism of Action
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide inhibits the activity of PKC, a family of serine/threonine kinases that play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many types of cancer, and is thought to contribute to the development and progression of the disease. By inhibiting PKC activity, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PKC activity, it has been shown to reduce the expression of several genes involved in cell proliferation and survival, and to induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been shown to be effective in inhibiting PKC activity in vitro and in vivo, which suggests that it may have potential therapeutic applications. However, one limitation of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is not very selective for PKC isoforms, which may limit its usefulness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide. One area of interest is the development of more selective PKC inhibitors that could be used as therapeutic agents. Another area of interest is the study of the effects of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide on other cellular processes, such as autophagy and inflammation. Finally, the potential use of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide as a tool for studying the role of PKC in disease pathogenesis is an area of ongoing research.
Synthesis Methods
The synthesis of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethoxyaniline to form 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-4-methylbenzenesulfonamide. This compound is then reacted with N-isopropyl-N-methyl-2-amino-1-propanol to form the final product, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide.
Scientific Research Applications
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
properties
Product Name |
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide |
|---|---|
Molecular Formula |
C24H34N2O5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide |
InChI |
InChI=1S/C24H34N2O5S/c1-16(2)24(17(3)4)25-23(27)15-26(19-10-13-21(30-6)22(14-19)31-7)32(28,29)20-11-8-18(5)9-12-20/h8-14,16-17,24H,15H2,1-7H3,(H,25,27) |
InChI Key |
WYLSGWZVDHQRNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)


![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)


![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)



![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
